REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH2:9]=[C:10]1[O:14][C:12](=[O:13])[CH2:11]1.C(OCC)(=O)C>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:12](=[O:13])[CH2:11][C:10](=[O:14])[CH3:9])=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
34.14 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
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C=C1CC(=O)O1
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
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Name
|
petroleum ether
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Quantity
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60 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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55 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
The temperature rose to 80° C. during the addition
|
Type
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TEMPERATURE
|
Details
|
the solution was then refluxed 20 minutes
|
Duration
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20 min
|
Type
|
CUSTOM
|
Details
|
An immediate precipitation
|
Type
|
FILTRATION
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Details
|
The tan-white crystals were filtered
|
Type
|
WASH
|
Details
|
washed with three 100 ml portions of 1:1 toluene/petroleum ether
|
Type
|
CUSTOM
|
Details
|
crystallisation
|
Type
|
ADDITION
|
Details
|
induced by addition of toluene to the ethanolic solution
|
Type
|
CUSTOM
|
Details
|
Three crops of crystals from the ethanol/toluene solvent system gave 22.90 g (43%)
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)NC(CC(C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |